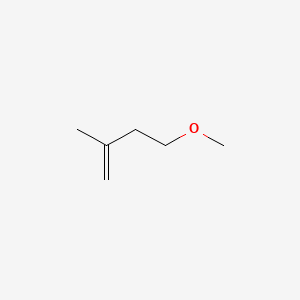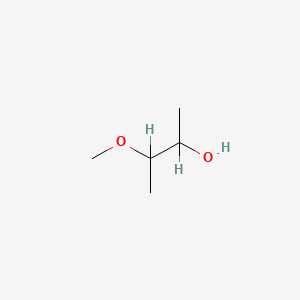
Tetrahydrofuran-2,5-dicarboxylic acid
概要
説明
Tetrahydrofuran-2,5-dicarboxylic acid (THF-2,5-DCA) is an organic compound that is widely used in scientific research. It is a versatile molecule that can be used in a variety of applications, including synthesis, biochemistry, and drug development. THF-2,5-DCA has been studied extensively in recent years due to its unique properties and potential applications in the laboratory.
科学的研究の応用
Catalysis and Chemical Synthesis
- Synthesis in Polymer Industry : THFDCA is utilized in the synthesis of polymers. A study by (Yuan et al., 2019) presents a sustainable catalytic route for the synthesis of THFDCA from bio-based platform chemicals, highlighting its potential application in the polymer industry.
Chemical Properties and Reactions
- Synthesis of Diureides : Research on the synthesis of N-alkyl- and N-aryl-substituted diureides of tetrahydrofuran-2,5-dicarboxylic acids has been conducted, indicating the compound's role in chemical reactions and potential applications in organic synthesis (Ponomarev & Martem'yanova, 1971).
Biomass Conversion and Renewable Sources
Bio-Based Dicarboxylic Acid Synthesis : THFDCA is involved in the catalytic reduction systems of biomass-derived furancarboxylic acids, playing a significant role in the conversion of biomass into valuable chemical products. This is exemplified in studies focusing on the catalytic synthesis of bio-based dicarboxylic acids from renewable resources (Nakagawa et al., 2021).
Production of Adipic Acid : THFDCA serves as a precursor for adipic acid production, a key chemical in nylon synthesis. Research demonstrates viable methods for converting THFDCA to adipic acid, offering sustainable routes to this important industrial chemical (Gilkey et al., 2017).
Chemical Analysis and Structural Studies
- Esterification and Structural Analysis : The compound has been used in studies focusing on its esterification properties and the analysis of its molecular structure. For instance, the esterification of tetrahydrofuran-2-carboxylic acid and its analysis through crystallography has been detailed in scientific research (Villiers et al., 2006).
作用機序
Target of Action
Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is primarily targeted for the production of adipic acid (AA), a key chemical in the synthesis of Nylon-6,6 . The conversion of THFDCA to AA is achieved through a catalytic process .
Mode of Action
The activation of THFDCA’s etheric C–O bond proceeds either by direct protonation at the surface of the solid acid or by liquid-phase protons which are transported from the surface of the solid acid to the bulk solvent through an ion-exchange process . This process is facilitated by a combination of a solid acid and an iodide salt, such as LiI, NaI, and KI .
Biochemical Pathways
The biochemical pathway involves the oxidation of THFDCA over hydrotalcite (HT)-supported gold nanoparticle catalysts in water . This process results in the production of adipic acid, a compound with potential application in the polymer industry .
Pharmacokinetics
The conversion of thfdca to adipic acid is achieved in a metal-free system containing hi and molecular h2 in a propionic acid solvent at 160 °c , suggesting that the environment plays a crucial role in its bioavailability.
Result of Action
The result of THFDCA’s action is the production of adipic acid, a key chemical in the synthesis of Nylon-6,6 . The highest yield of adipic acid (up to 89%) is achieved in a metal-free system containing HI and molecular H2 in a propionic acid solvent at 160 °C .
Action Environment
The action of THFDCA is influenced by environmental factors such as the presence of a solid acid and an iodide salt, which function as a controlled release mechanism for protons . The volatile and corrosive nature of HI, the catalyst, presents challenges in industrial implementation . The gold nanoparticle size and basicity of HT supports significantly influence the performance of the catalyst .
特性
IUPAC Name |
oxolane-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZQRDJXBMLSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2,5-dicarboxylic acid | |
CAS RN |
6338-43-8 | |
| Record name | 2,5-Anhydro-3,4-dideoxyhexaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2, tetrahydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

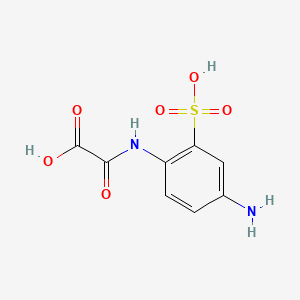
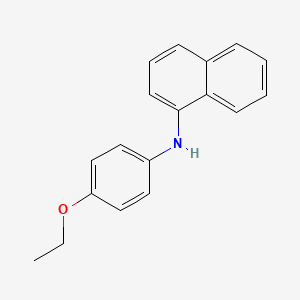
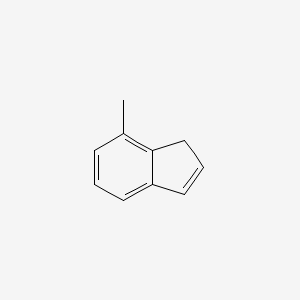
![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

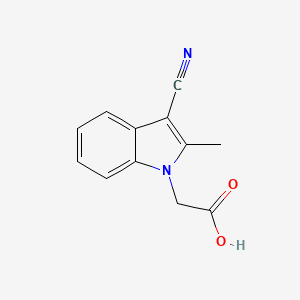
![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)
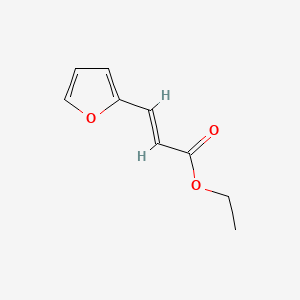
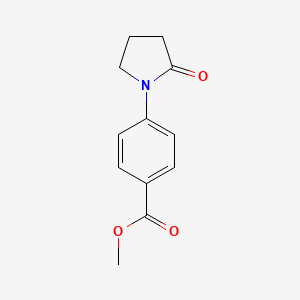
![(2E)-3-[5-(2,3-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B1605140.png)

